NBD-azide; min. 99%

説明

Synthesis Analysis

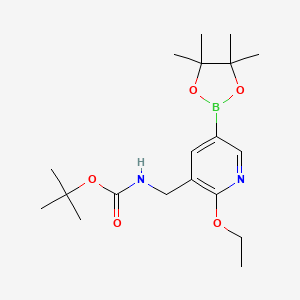

The synthesis of NBD-azide involves the reaction of 1-Bromo-3-aminopropane hydrobromide with Sodium azide in the presence of KOH pellets and 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD) . The reaction is carried out in N,N-Dimethylformamide (DMF, absolute) and the product is purified using Acetic acid p.a. (HAc) .Molecular Structure Analysis

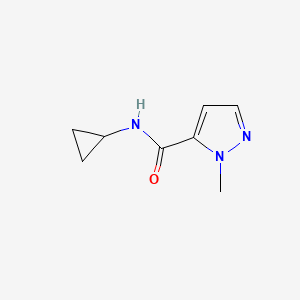

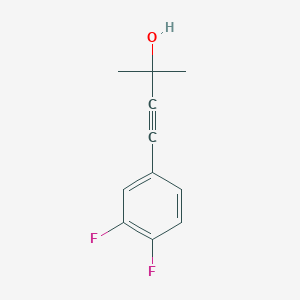

NBD-azide has a molecular formula of C6H2N6O3 and a molecular weight of 206.12 . It is a yellow crystalline powder . The InChi Key for NBD-azide is YPRIQOMTFNRORM-UHFFFAOYSA-N .Chemical Reactions Analysis

NBD-azide is known to react with amines and biothiols, including H2S, accompanied by distinct colorimetric and fluorescent changes . It is also known to undergo nucleophilic aromatic substitution (SNAr) reactions .Physical And Chemical Properties Analysis

NBD-azide is a yellow crystalline powder . It is soluble in chloroform . It exhibits environmental sensitivity, high reactivity toward amines and biothiols (including H2S), distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .科学的研究の応用

Single Molecular Multianalyte Signaling

NBD-azide has been utilized in the development of a probe for sulfide- and azide-selective optical signaling. This application leverages the NBD moiety's ability to react selectively with sulfide and azide ions, facilitating chromogenic and fluorogenic signaling. This technology can be employed in environmental monitoring and biochemical assays to detect sulfide and azide ions with high specificity and sensitivity (Kim et al., 2015).

Nanodiamond Functionalization

Another significant application involves the direct functionalization of nanodiamonds with azide groups to create surfaces tailored for biological and materials science applications. The method employs a straightforward approach to attach azide groups to the surface of nanodiamonds, enabling further chemical modifications through cycloaddition reactions. This functionalization approach opens avenues for developing advanced materials with specific biological functions or physicochemical properties (Kennedy et al., 2017).

Discriminative Sensing of Ions

NBD-azide is also instrumental in creating probes for discriminative sensing of sulfide and azide ions in solution, highlighting its versatility in detecting and distinguishing between different chemical species. This capability is crucial for analytical chemistry applications where accurate detection and differentiation of ions in complex matrices are required (Jeong et al., 2016).

Bioorthogonal Chemistry

In biochemistry, NBD-azide plays a role in bioorthogonal reactions, serving as a tag for biomolecules without interfering with biological processes. This application is particularly relevant in the study of metabolic processes and the development of diagnostic tools, where NBD-azide's reactivity enables the labeling and tracking of biomolecules in vivo and in vitro (Agard et al., 2006).

Fluorescent Labeling of Bioactive Molecules

Furthermore, NBD-azide has been utilized in the fluorescent labeling of complex hydroxylated bioactive natural products, enabling the visualization of these molecules in biological systems. This application is crucial for understanding the mechanisms of action of bioactive compounds and their interactions within biological systems (Haldar et al., 2013).

作用機序

It is primarily used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) . The compound’s primary targets are molecules that can be hyperpolarized, such as amines and biothiols .

Mode of Action

NBD-azide interacts with its targets through a process known as hyperpolarization . This process enhances the nuclear magnetic resonance (NMR) signal by several orders of magnitude, increasing the sensitivity of MRI . NBD-azide exhibits high reactivity towards amines and biothiols, including H2S, accompanied by distinct colorimetric and fluorescent changes .

Biochemical Pathways

The biochemical pathways affected by NBD-azide are primarily related to the sensing and imaging of biological processes. The compound’s unique activity with amines has allowed for site-specific protein labeling and the detection of enzyme activities . Both H2S and biothiols, which NBD-azide reacts with, are involved in a wide range of physiological processes in mammals .

Pharmacokinetics

Its small size and high reactivity suggest that it may have good bioavailability .

Result of Action

The result of NBD-azide’s action is the generation of long-lasting hyperpolarization lifetimes, with remarkably high polarization levels . This allows for the enhanced imaging of the targeted molecules. In addition, NBD-azide shows colorimetric signaling for sulfide ions via cleavage of the NBD–O bond to generate NBD–SH. It also shows chromogenic and fluorogenic signaling for azide ions .

Action Environment

The action of NBD-azide is influenced by the environment in which it is used. Its properties, including environmental sensitivity, high reactivity, and small size, facilitate biomolecular sensing and self-assembly . .

Safety and Hazards

Sodium azide, a component of NBD-azide, is classified as a particularly hazardous substance due to its high acute toxicity, particularly by the dermal route, and is dangerously reactive when heated . It is highly toxic through skin contact, inhalation, and ingestion . Chronic exposure may result in liver and kidney damage .

将来の方向性

特性

IUPAC Name |

7-azido-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N6O3/c7-11-8-3-1-2-4(12(13)14)6-5(3)9-15-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRIQOMTFNRORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731211 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole, 4-azido-7-nitro- | |

CAS RN |

10199-90-3 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)

![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)